molecular formula C6H5BrFN B8393867 2-Bromo-5-(fluoromethyl)pyridine

2-Bromo-5-(fluoromethyl)pyridine

Cat. No.: B8393867
M. Wt: 190.01 g/mol
InChI Key: WXSAPSVNMVRIJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Bromo-5-(fluoromethyl)pyridine is a halogenated pyridine derivative featuring a bromine atom at the 2-position and a fluoromethyl (-CH2F) group at the 5-position of the pyridine ring. This compound is of significant interest in medicinal chemistry and materials science due to the synergistic effects of its electron-withdrawing substituents, which enhance its reactivity in cross-coupling reactions and pharmaceutical intermediate synthesis.

Properties

Molecular Formula

C6H5BrFN

Molecular Weight

190.01 g/mol

IUPAC Name

2-bromo-5-(fluoromethyl)pyridine

InChI

InChI=1S/C6H5BrFN/c7-6-2-1-5(3-8)4-9-6/h1-2,4H,3H2

InChI Key

WXSAPSVNMVRIJB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1CF)Br

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The reactivity, stability, and applications of 2-bromo-5-(fluoromethyl)pyridine can be inferred through comparisons with structurally related bromopyridines bearing diverse 5-position substituents.

2-Bromo-5-(trifluoromethyl)pyridine

  • Substituent : Trifluoromethyl (-CF3), a strong electron-withdrawing group.
  • Reactivity : Exhibits rapid homocoupling under palladium catalysis with tetrabutylammonium iodide (TBAI), achieving 97% conversion in 6 hours at 80°C . It also participates efficiently in Suzuki-Miyaura couplings, as demonstrated in the synthesis of methyl (E)-3-(5-(trifluoromethyl)pyridin-2-yl)acrylate .
  • Applications : Used as a precursor in ligand synthesis for photoredox catalysts .
  • Safety : Classified with specific handling hazards, including skin/eye irritation (SDS data) .

2-Bromo-5-(1,1-difluoroethyl)pyridine

  • Substituent : Difluoroethyl (-CH2CF2), moderately electron-withdrawing.
  • Reactivity : Lower thermal stability compared to CF3 analogs; reactions require mild conditions (e.g., 140°C in acetonitrile) to avoid decomposition. Yields in N-arylation reactions are modest (12%) due to volatility .
  • Applications : Serves as a building block for bioactive molecules, such as DHODH inhibitors .

2-Bromo-5-isopropylpyridine

  • Substituent : Isopropyl (-CH(CH3)2), an electron-donating group.
  • Properties : Hydrophobic interactions dominate, making it suitable for lipid-soluble drug candidates .

2-Bromo-5-(piperidin-4-yl)pyridine

  • Substituent : Piperidin-4-yl, a nitrogen-containing heterocycle.
  • Applications : Valued in drug discovery for its ability to enhance binding affinity to biological targets .

Data Tables

Table 1. Comparative Analysis of 2-Bromo-5-Substituted Pyridines

Compound Substituent Molecular Weight (g/mol) Key Reactivity/Applications Yield/Conversion
2-Bromo-5-(trifluoromethyl)pyridine -CF3 225.00 Homocoupling, Suzuki couplings 97% conversion
2-Bromo-5-(1,1-difluoroethyl)pyridine -CH2CF2 211.03 DHODH inhibitor synthesis 12% yield
2-Bromo-5-isopropylpyridine -CH(CH3)2 200.08 Hydrophobic drug intermediates N/A
2-Bromo-5-(piperidin-4-yl)pyridine Piperidin-4-yl 241.13 Bioactive molecule design N/A

Table 2. Reaction Conditions for Key Transformations

Reaction Type Compound Used Conditions Catalyst/Reagents Reference
Homocoupling 2-Bromo-5-(trifluoromethyl)pyridine 80°C, Cyrene™/GVL solvent, TBAI Pd(OAc)2, TBAI
Suzuki Coupling 2-Bromo-5-(trifluoromethyl)pyridine 1,4-dioxane/water, Cs2CO3 Pd(PPh3)4
N-Arylation 2-Bromo-5-(1,1-difluoroethyl)pyridine 140°C, acetonitrile Cu catalyst

Research Findings and Insights

  • Electronic Effects : Electron-withdrawing groups (e.g., -CF3, -CH2F) increase electrophilicity at the bromine site, accelerating cross-coupling reactions. Trifluoromethyl derivatives show superior reactivity compared to difluoroethyl analogs due to stronger electron withdrawal .
  • Synthetic Challenges : Bulky or volatile substituents (e.g., -CH2CF2) complicate purification and reduce yields .
  • Pharmaceutical Relevance : Bromopyridines with fluorinated substituents are prioritized in kinase inhibitor and antiviral agent development .

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